3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl derivative under basic conditions to form the benzyloxyphenyl intermediate.
Synthesis of the 1,3,4-Oxadiazole Ring: The intermediate is then reacted with hydrazine and a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Coupling Reaction: Finally, the 1,3,4-oxadiazole ring is coupled with a chlorophenyl derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazole: Lacks the additional oxadiazole and chlorophenyl groups.
5-(3-Chlorophenyl)-1,3,4-oxadiazole: Contains the chlorophenyl group but lacks the benzyloxyphenyl moiety.
Uniqueness
3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O3/c25-18-10-6-9-17(13-18)24-28-27-22(31-24)14-21-26-23(29-32-21)19-11-4-5-12-20(19)30-15-16-7-2-1-3-8-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBMOCJHOPQLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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